トラセオリド

概要

説明

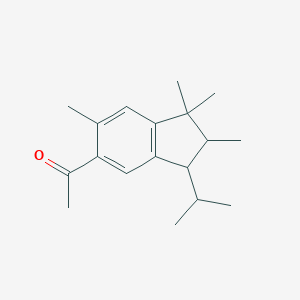

Traseolide is an indane derivative characterized by its musk odorant properties. The compound’s structure includes an indane skeleton substituted by geminal methyl groups at C-1, single methyl groups at C-2 and C-6, an isopropyl group at C-3, and an acetyl group at C-6 . It is widely used in the fragrance industry due to its distinctive musk scent.

科学的研究の応用

Traseolide has several applications in scientific research:

Chemistry: It is used as a model compound in the development of analytical methods for detecting and quantifying organic contaminants.

Biology: Traseolide serves as a tracer in environmental studies to assess the fate and transport of organic contaminants.

Medicine: While not directly used in therapeutic applications, traseolide’s structural analogs are studied for their potential biological activities.

作用機序

Target of Action

Traseolide is an indane derivative and a constituent of musk odorant . It primarily targets odorant receptors . These receptors are proteins involved in the detection of odor molecules, playing a crucial role in the sense of smell .

Mode of Action

Traseolide interacts with its primary targets, the odorant receptors, by selectively binding to and activating them . This interaction triggers a cascade of biochemical reactions that result in the perception of smell .

Biochemical Pathways

It’s known that odorant receptor activation typically leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of a specific smell .

Pharmacokinetics

Traseolide is an oil at room temperature, which could enhance its absorption and distribution in the body

Result of Action

The activation of odorant receptors by Traseolide leads to the perception of a specific smell . On a molecular level, this involves a series of signal transduction events that convert the chemical signal (odorant molecule) into an electrical signal (nerve impulse) . On a cellular level, this results in the generation of a nerve impulse that is transmitted to the brain .

生化学分析

Biochemical Properties

Traseolide interacts with various proteins, including transcription factors, kinases, and enzymes . Through these interactions, Traseolide exerts inhibitory effects on their activity, leading to diverse biological outcomes .

Cellular Effects

The cellular effects of Traseolide are primarily due to its interactions with various proteins within the cell . By inhibiting the activity of these proteins, Traseolide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Traseolide exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Traseolide is synthesized through a series of chemical reactions starting from toluene and isobutanoyl chloride. The initial step involves a Friedel–Crafts reaction that yields p-tolyl isopropyl ketone. This ketone is then reduced to the corresponding alcohol. Subsequent chlorination and treatment with 2-methyl-2-butene yield 1-isopropyl-2,3,3,5-tetramethylindane. Finally, a Friedel–Crafts reaction with acetyl chloride produces traseolide .

Industrial Production Methods: The industrial production of traseolide follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically a colorless oil with a musk fragrance, used extensively in perfumes and other fragrance products .

化学反応の分析

Types of Reactions: Traseolide undergoes several types of chemical reactions, including:

Oxidation: Traseolide can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.

Substitution: Traseolide can undergo substitution reactions, particularly at the methyl and isopropyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction typically produces alcohols.

類似化合物との比較

- Galaxolide

- Tonalide

- Celestolide

- Phantolide

Traseolide’s unique combination of musk and creamy floral notes sets it apart from these similar compounds, making it a valuable ingredient in the fragrance industry.

生物活性

Traseolide, a synthetic polycyclic musk compound, is primarily used in the fragrance industry. Its chemical structure and properties have raised interest in its biological activity, particularly concerning its potential endocrine-disrupting effects and other health implications. This article delves into the biological activity of Traseolide, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Traseolide (CAS Number: 68140-48-7) is characterized by its complex polycyclic structure, which contributes to its unique biological interactions. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 258 g/mol |

| Log P (octanol-water partition coefficient) | 8.1 |

| Solubility in Water | Low |

Endocrine Disruption Potential

Research indicates that Traseolide exhibits weak estrogenic activity. In competitive binding assays, it has shown to bind to estrogen receptors (ERs), albeit with significantly lower affinity compared to natural estrogens. For instance, studies have demonstrated that Traseolide can stimulate ER-mediated transcriptional activity in vitro, although this effect is relatively minor compared to other compounds in its class .

Case Study: Estrogenic Activity Assessment

- Study Design : Cell-based reporter gene assays were employed to evaluate the estrogenic potential of Traseolide.

- Findings : While Traseolide did induce some transcriptional activity, it was not sufficient to classify it as a potent estrogen mimic .

Genotoxicity and Mutagenicity

Traseolide has been assessed for genotoxicity using various methodologies:

- In Vitro Studies : Negative results were reported in point mutation assays using Salmonella typhimurium and Escherichia coli strains, indicating no mutagenic potential at concentrations up to 5000 µg/plate .

- In Silico Assessments : Predictive modeling using the OECD QSAR Toolbox did not indicate any alerts for genotoxicity related to Traseolide or its metabolites .

Skin and Eye Irritation

Traseolide has been evaluated for irritant properties:

- Skin Irritation : In studies involving New Zealand White rabbits, Traseolide was classified as a mild skin irritant after occlusive treatment .

- Eye Irritation : The compound produced slight irritation in rabbit eyes but did not warrant hazard classification based on the observed effects .

Toxicological Profile

A 14-week dermal toxicity study in rats provided insights into the compound's safety profile:

- Dosage : Rats received topical applications of Traseolide at varying doses (0, 1, 10, or 100 mg/kg bw/day).

- Findings : A no observed adverse effect level (NOAEL) was established at 1 mg/kg bw/day based on skin inflammation and alterations in body weight and food intake .

Environmental Impact

Traseolide's persistence and bioaccumulation potential have raised concerns regarding its environmental impact:

- Detection in Sediments : Studies have detected Traseolide and other synthetic musks in sediments from various water bodies, indicating their environmental prevalence and potential ecological risks .

Summary of Research Findings

The following table summarizes key findings from various studies on Traseolide:

特性

IUPAC Name |

1-(1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRYETFJNLKUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052393 | |

| Record name | 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

321 °C at 101.325 kPa | |

| Record name | Traseolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.085 mg/L, In water, 539 ug/L at 20 °C, pH 7 | |

| Record name | Traseolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.979 at 20 °C | |

| Record name | Traseolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 7.5X10-5 mm Hg at 20 °C (0.01 Pa), 9.0X10-3 mm Hg (1.2 Pa) | |

| Record name | Traseolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Pale yellow to yellow clear viscous liquid | |

CAS No. |

68140-48-7 | |

| Record name | Traesolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68140-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Traseolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-50 °C at 101.325 kPa | |

| Record name | Traseolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。